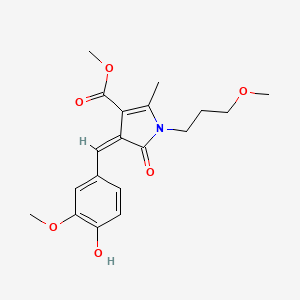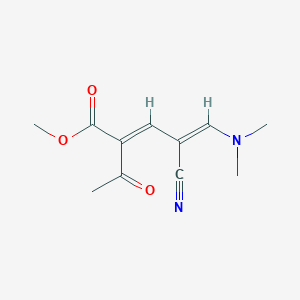![molecular formula C21H26N2O4 B4624274 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B4624274.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-morpholinyl)benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-morpholinyl)benzamide, has been extensively studied. For instance, a series of benzamide derivatives was prepared and evaluated for gastrokinetic activity, highlighting the importance of the N-4 substituent in determining the compound's activity (Kato et al., 1992). Additionally, a green synthesis approach has been utilized for the preparation of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, demonstrating an efficient and environmentally friendly method for synthesizing benzamide compounds (Sabbaghan & Hossaini, 2012).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be complex, with the arrangement of substituents significantly affecting the compound's properties. For example, crystal structure analysis of specific benzamide derivatives has provided insights into the molecular arrangement and potential interaction mechanisms (Sharma et al., 2016). Such analyses are crucial for understanding the behavior and potential applications of these compounds.
Chemical Reactions and Properties
Benzamide compounds, including those similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-morpholinyl)benzamide, participate in various chemical reactions. For instance, the Bischler-Napieralski reaction has been used to synthesize specific derivatives, indicating the versatility of these compounds in chemical synthesis (Browne et al., 1981). These reactions are instrumental in exploring the chemical properties and potential applications of benzamide derivatives.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are essential for their application in various fields. Studies have focused on elucidating these properties to better understand how the compounds can be utilized in different scientific and industrial contexts (Kranjc et al., 2011).
Chemical Properties Analysis
Understanding the chemical properties of benzamide derivatives is crucial for their application in synthesizing new compounds and in various chemical reactions. Research has explored the reactivity, stability, and interaction of these compounds with other chemicals to provide insights into their potential uses (Spoorthy et al., 2021).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Research in chemical synthesis demonstrates the compound's role in the development of novel molecules with potential pharmaceutical applications. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcases the compound's utility in creating new anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020). Another study focuses on the synthesis of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, leading to significant findings in antiulcer activity, highlighting the compound's potential in pharmacological research (Hosokami et al., 1992).
Material Science and Polymer Chemistry
In material science, the compound finds application in the synthesis and characterization of novel polymides from aromatic tetracarboxylic dianhydrides, indicating its role in the development of new materials with high thermal stability and solubility in various organic solvents. This aspect is explored through the creation of polyimides derived from 2,5-bis(4-aminophenyl)-3,4-diphenylthiophene and aromatic tetracarboxylic dianhydrides, showcasing the compound's contribution to advancements in material science (Imai et al., 1984).
Pharmacological Research
Pharmacological research has also benefited from studies on this compound, particularly in the exploration of its derivatives for potential medicinal applications. The synthesis and characterization of new quinazolines as potential antimicrobial agents is one such study that underscores the compound's significance in developing new treatments for bacterial and fungal infections (Desai et al., 2007).
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-19-8-3-16(15-20(19)26-2)9-10-22-21(24)17-4-6-18(7-5-17)23-11-13-27-14-12-23/h3-8,15H,9-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEVMELKLWPOOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(morpholin-4-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4624208.png)
![3-[(4-acetylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4624209.png)
![1-[(5-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4624219.png)
![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid](/img/structure/B4624223.png)
![N-{4-[5-(ethylthio)-1H-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4624225.png)

![diethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4624250.png)

![cyclohexyl {[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetate](/img/structure/B4624263.png)
![N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4624271.png)
![N-cyclopentyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4624283.png)
![2,5-dichloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4624291.png)
![2-[(4-fluorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide](/img/structure/B4624306.png)